molecular formula C10H14N4 B15260654 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine

2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B15260654
M. Wt: 190.25 g/mol
InChI Key: OTMTWJAHCPTHLX-UHFFFAOYSA-N
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Description

2-Methyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic core recognized in medicinal chemistry for its ability to serve as an ATP-mimetic in kinase inhibition . This scaffold is a key structural component in the development of targeted cancer therapies, with derivatives being extensively explored as inhibitors for various kinases, including RET and p21-activated kinase 4 (PAK4), which are implicated in non-small cell lung cancer, thyroid cancer, and other malignancies . The compound features a methyl substituent at the 2-position and an isopropyl group on the 4-amine, modifications that are critical for optimizing binding affinity and selectivity towards specific kinase targets by influencing interactions with the hinge region and solvent-front area of the enzyme . As a building block in drug discovery, this compound is intended for the synthesis and biological evaluation of novel therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-methyl-N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H14N4/c1-6(2)12-10-8-4-5-11-9(8)13-7(3)14-10/h4-6H,1-3H3,(H2,11,12,13,14)

InChI Key

OTMTWJAHCPTHLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN2)C(=N1)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolopyrimidine core. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Substitution of Chloro Groups

For 2-methyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine :

  • Step 1 : Selective substitution of the 4-chloro group with N-(propan-2-yl)amine .

    • Conditions : Heating in a solvent like 2-propanol with a base (e.g., diisopropylethylamine) at 80°C for 18 hours .

    • Purification : Column chromatography (e.g., Si—NH₂, 6% MeOH/EtOAc) .

  • Step 2 : Introduction of the methyl group at position 2.

    • Method : Alkylation or direct substitution, though specific details for this step are not explicitly covered in the sources.

Characterization Data

Property Value Source
Molecular Formula C₁₂H₁₅N₆ (hypothetical for this compound)
1H NMR (DMSO-d₆) δ 2.85–2.91 (m, 2H), 3.22 (s, 3H), 3.88 (dd, J=8.56, 6.80 Hz, 2H)
13C NMR (DMSO-d₆) δ 150.5, 120.7, 103.1, 102.1, 62.4, 56.2, 51.3, 34.8, 25.1, 14.9, 9.4
Crystallographic Data Monoclinic, P2₁/n; V = 1245.4 ų; β = 96.24°

Structural Insights

  • Planarity : The pyrrolo[2,3-d]pyrimidine core is planar, with the exocyclic N atom environment nearly coplanar (dihedral angle = 5.5°) .

  • Hydrogen Bonding : Two independent N—H⋯N hydrogen bonds form intermolecular layers .

  • Substituent Orientation : The imidazolyl group (if present) forms a dihedral angle of ~20.8° with the pyrrolopyrimidine plane, while the N—C—C—C linker is orthogonal (91.6°) .

Research Findings

  • Selectivity in Substitution : Chloro substituents at positions 4 and 5 can be selectively replaced. For example, in , substitution of the 5-chloro group occurred preferentially.

  • Role of Bases : Diisopropylethylamine (DIPEA) is commonly used to deprotonate nucleophiles, enabling substitution .

  • Purification Challenges : Purification often involves column chromatography (Si—NH₂ or silica gel) due to the compound’s planar structure and potential hydrogen bonding .

Comparison of Analogous Reactions

Compound Reagents Conditions Yield Source
N[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, DIPEA, 2-propanol80°C, 18 h27%
(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrileEthyl cyanoacetate, DBU, n-butanol80°C, 24 hNot specified
4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivativesPOCl₃, DIPEA, toluene25–105°C, 1–24 hUp to 41%

Scientific Research Applications

2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents at Position 4 Additional Modifications Reference
This compound Isopropyl (propan-2-yl) amine Methyl at position 2 Hypothetical
N-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3-Bromophenyl None
N-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Methoxyphenyl Methoxy group enhances electron density
F254-3177 (ChemDiv) 4-(Propan-2-yl)phenyl 5,6-Dimethyl; 4-Fluorophenyl at position 7
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine None (unsubstituted amine) Methyl at position 5
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)methyl derivative Tetrahydro-2H-pyran-4-yl methyl Iodo substituent at position 5

Key Observations :

  • Bulky Substituents : Isopropyl (propan-2-yl) and tetrahydro-2H-pyran-4-yl () groups introduce steric hindrance, which may reduce binding affinity but improve metabolic stability.
  • Methoxy Groups : The 4-methoxyphenyl derivative (compound 6 in ) exhibits increased solubility due to the polar methoxy group.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted) Reference
N-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 200 Low (DCM/MeOH required) 3.2
N-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 129–135 Moderate (iPrOH/water) 2.5
F254-3177 Not reported Likely low (aromatic bulk) 4.8
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Not reported High (polar amine) 1.7

Key Trends :

  • Melting Points : Aromatic substituents (e.g., bromophenyl) increase melting points due to enhanced crystallinity, while alkyl groups (e.g., isopropyl) lower them .
  • LogP : Bulky hydrophobic groups (e.g., biphenyl in compound 16 ) increase LogP, reducing aqueous solubility.

Biological Activity

2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a compound belonging to the pyrrolopyrimidine family, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H15N5
  • Molecular Weight : 215.27 g/mol

The primary mechanism of action for this compound involves its interaction with specific kinases. The compound has been shown to inhibit the activity of the eukaryotic translation initiation factor 2-alpha kinase 3 (PERK), which plays a critical role in cellular stress response pathways. By inhibiting PERK, the compound can potentially modulate cell survival and proliferation pathways, making it a candidate for therapeutic applications in cancer and other diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various kinases. The following table summarizes key findings from relevant studies:

Target Kinase IC50 (nM) Assay Type Reference
Eukaryotic translation initiation factor 2-alpha kinase 3 (PERK)<16Biochemical assay
Colony-stimulating factor 1 receptor (CSF1R)SubnanomolarEnzymatic inhibition
Other kinases in the PDGFR familyVariableStructure–activity relationship

Case Studies

  • Cancer Cell Lines : In a study evaluating the impact of this compound on various cancer cell lines (DU145, SF268, SKOV3), it was found to induce apoptosis and inhibit cell proliferation significantly. The effects were dose-dependent, with notable morphological changes observed under microscopy.
  • Pharmacokinetics : A pharmacokinetic study indicated that the compound possesses favorable absorption and distribution characteristics, with adequate metabolic stability in liver microsomes, suggesting potential for oral bioavailability.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrolopyrimidine derivatives indicates that modifications at specific positions on the pyrrolopyrimidine scaffold can enhance biological activity. For instance:

  • Substituents at the 4-amino position have been shown to influence binding affinity and selectivity towards target kinases.
  • The introduction of alkyl groups at the nitrogen atoms has been correlated with improved potency against specific targets.

Q & A

Q. What are the key steps in synthesizing 2-Methyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate with isopropylamine. Critical steps include:
  • Catalyst selection : Palladium(II) acetate with ligand systems (e.g., "Catalyst A™") improves cross-coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent optimization : Polar aprotic solvents like 2-methyltetrahydrofuran enhance solubility and reaction rates .
  • Temperature control : Reactions often proceed at 100°C under sealed conditions to avoid intermediate degradation .
  • Purification : Column chromatography (e.g., hexane/acetone gradients) yields >95% purity, with yields ranging from 51% to 77% depending on substituents .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 11.89 ppm for NH groups in pyrrolo[2,3-d]pyrimidine cores) .
  • HRMS (ESI/EI) : Validates molecular weight (e.g., observed vs. calculated mass error <5 ppm) .
  • HPLC : Confirms purity (>99%) using reverse-phase columns and UV detection .
  • Elemental Analysis : Matches experimental and theoretical C, H, N content (e.g., C: 56.21% observed vs. 56.71% calculated) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Powder form : Store at -20°C for long-term stability (3+ years) or 4°C for short-term use (2 years) .
  • Solution form : Use anhydrous DMSO or ethanol, store at -80°C to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular docking : Models interactions with kinase domains (e.g., VEGFR2, EGFR) using software like AutoDock Vina .
  • QSAR studies : Correlates substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory potency .
  • ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. How can researchers resolve discrepancies in spectral data between synthesized batches?

  • Methodological Answer :
  • Repeat characterization : Confirm NMR/HRMS under identical conditions (e.g., DMSO-d6 solvent, 400 MHz) .
  • Impurity profiling : Use LC-MS to identify by-products (e.g., dehalogenated intermediates or unreacted starting materials) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton assignments in complex aromatic systems .

Q. What in vitro assays are suitable for evaluating its kinase inhibitory activity?

  • Methodological Answer :
  • Kinase inhibition assays : Use recombinant kinases (e.g., Abl1, Src) with ATP-Glo™ luminescence assays to measure IC50 values .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116, MDA-MB-231) via MTT assays .
  • Angiogenesis models : Chicken chorioallantoic membrane (CAM) assays assess antiangiogenic potential .

Key Research Findings

  • Synthetic Flexibility : Substituents at the 4-amino and 6-aryl positions significantly modulate kinase selectivity .
  • Stability Challenges : The pyrrolo[2,3-d]pyrimidine core is prone to oxidation; inert storage conditions are critical .
  • Biological Potency : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced VEGFR2 inhibition (IC50 < 100 nM) .

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